2-Chloro-4,6-dinitrophenol

Catalog No.
S1894055
CAS No.
946-31-6
M.F
C6H3ClN2O5
M. Wt
218.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4,6-dinitrophenol

CAS Number

946-31-6

Product Name

2-Chloro-4,6-dinitrophenol

IUPAC Name

2-chloro-4,6-dinitrophenol

Molecular Formula

C6H3ClN2O5

Molecular Weight

218.55 g/mol

InChI

InChI=1S/C6H3ClN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H

InChI Key

PCBCIXWBAPIVDV-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)[N+](=O)[O-]
  • Microbial Growth Supplement

    A study published in the journal Agricultural and Biological Chemistry investigated the use of 2-Cl-DNP as a supplement for the bacterium Rhodococcus erythropolis HL 24-1. The research found that 2-Cl-DNP served as a source of nitrogen, carbon, and energy for the bacteria's growth [].

  • Wastewater Analysis

    Research published in the journal Water Science and Technology applied electrospray ionization and tandem mass spectrometry to identify components in chemical wastewater and biological treatment plant effluents. 2-Chloro-4,6-dinitrophenol was one of the compounds identified using this technique.

2-Chloro-4,6-dinitrophenol is an organic compound with the molecular formula C₆H₃ClN₂O₅. It is characterized by the presence of two nitro groups and a chlorine atom attached to a phenolic ring. This compound is notable for its bright yellow color and has been studied for its chemical properties and potential applications in various fields.

The structure of 2-chloro-4,6-dinitrophenol features a hydroxyl group (-OH) that forms an intramolecular hydrogen bond with an adjacent nitro group, enhancing its stability and reactivity . The compound is classified as a nitrophenol derivative, which contributes to its unique chemical behavior.

2-Cl-DNP has not been a major focus of scientific research on biological mechanisms. However, it shares structural similarities with other dinitrophenol compounds, which were historically explored for their metabolic effects. These compounds act as protonophores, carrying protons across cell membranes and disrupting the mitochondrial proton gradient. This disrupts cellular energy production (ATP synthesis) [].

Here are some of the safety concerns:

  • Acute Toxicity: Ingestion of even small amounts of 2-Cl-DNP can be fatal. Symptoms can include hyperthermia (increased body temperature), sweating, tachycardia (rapid heart rate), tachypnea (rapid breathing), metabolic acidosis, and seizures [].
  • Chronic Toxicity: Repeated exposure can cause damage to the liver, kidneys, and nervous system [].
Typical of phenolic compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Reduction: The nitro groups can be reduced to amines under specific conditions, altering the compound's properties.
  • Acid-Base Reactions: The hydroxyl group can participate in acid-base reactions, affecting solubility and reactivity in different environments.

These reactions make it a versatile compound in synthetic organic chemistry.

Research indicates that 2-chloro-4,6-dinitrophenol exhibits biological activity that may impact environmental and health-related studies. It has been shown to interact with various biological systems, including:

  • Toxicity Studies: Its toxicity profile has been assessed in different organisms, indicating potential harmful effects at certain concentrations.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for pharmacological research .

The biological activity of 2-chloro-4,6-dinitrophenol emphasizes the need for careful handling and regulation due to its potential health risks.

Several synthesis methods for 2-chloro-4,6-dinitrophenol have been documented:

  • Nitration of Chlorophenol: Chlorophenol can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the 4 and 6 positions.
  • Chlorination of Dinitrophenol: Dinitrophenol can be chlorinated under controlled conditions to yield 2-chloro-4,6-dinitrophenol .
  • Alternative Synthetic Routes: Various synthetic routes have been explored, including the use of boronic acids and other intermediates .

These methods highlight the compound's accessibility for research and industrial applications.

Interaction studies involving 2-chloro-4,6-dinitrophenol focus on its effects on biological systems:

  • DNA Interactions: Research has shown that this compound can influence DNA binding proteins and alter gene expression patterns.
  • Metabolic Pathways: Studies indicate that it may interfere with metabolic processes by inhibiting key enzymes involved in energy production .

These interactions are crucial for understanding the compound's potential impact on health and the environment.

Several compounds share structural similarities with 2-chloro-4,6-dinitrophenol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,4-DinitrophenolTwo nitro groups without chlorineKnown for its explosive properties
2-Chloro-4-nitrophenolOne nitro groupLess toxic than 2-chloro-4,6-dinitrophenol
2-Methyl-4,6-dinitrophenolMethyl group instead of chlorineDifferent solubility characteristics
Picric AcidThree nitro groupsHighly explosive; used as an explosive agent

These compounds exhibit varying degrees of toxicity and reactivity, making 2-chloro-4,6-dinitrophenol unique due to its specific combination of functional groups and biological activity.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

946-31-6

Wikipedia

2-chloro-4,6-dinitrophenol

Dates

Modify: 2023-08-16

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